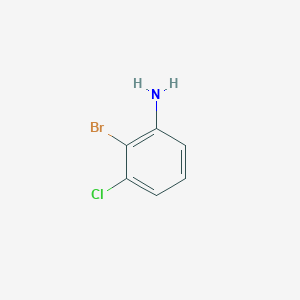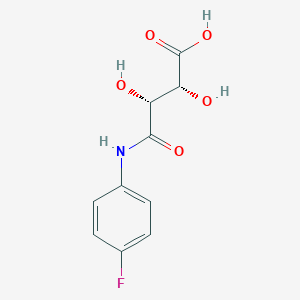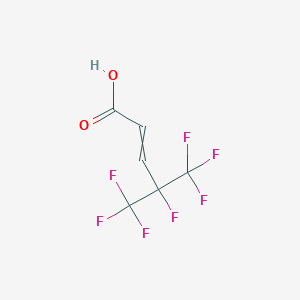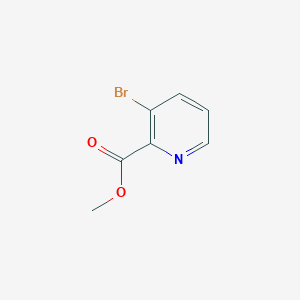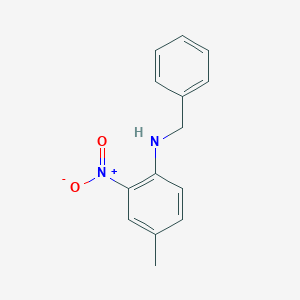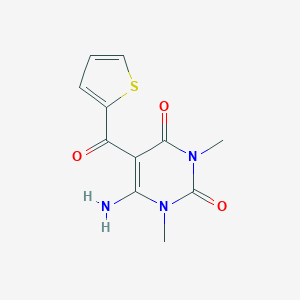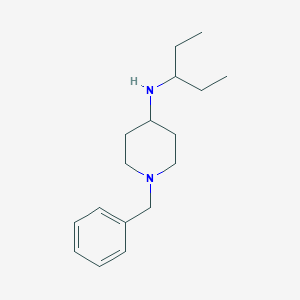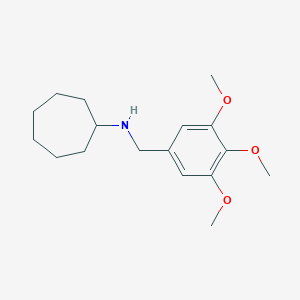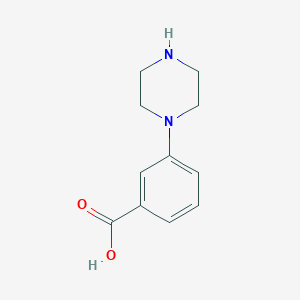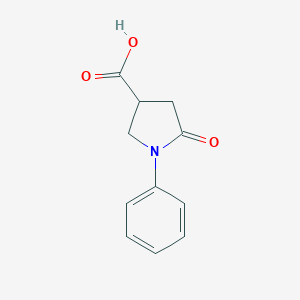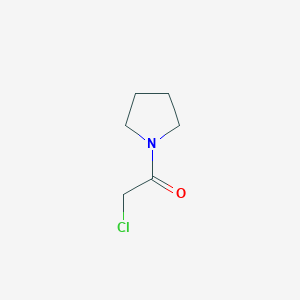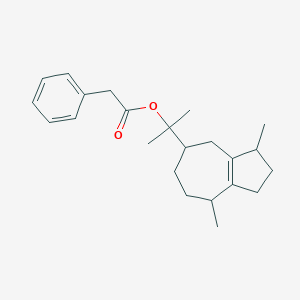
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that is derived from natural sources and has been studied extensively for its biological effects.
Mechanism Of Action
The mechanism of action of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It also has an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Biochemical And Physiological Effects
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to have an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate in lab experiments include its potential therapeutic properties and its ability to modulate the activity of immune cells and neurotransmitters. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic properties.
Future Directions
There are several future directions for research on 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, further research is needed to understand its potential side effects and toxicity.
Synthesis Methods
The synthesis of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate involves the condensation of 3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-amine with phenylacetic acid followed by esterification with isobutylene. The reaction is carried out under controlled conditions and yields a pure product that can be used for further research.
Scientific Research Applications
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
CAS RN |
14166-03-1 |
|---|---|
Product Name |
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate |
Molecular Formula |
C23H35O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-16-10-12-19(15-21-17(2)11-13-20(16)21)23(3,4)25-22(24)14-18-8-6-5-7-9-18/h5-9,16-17,19H,10-15H2,1-4H3 |
InChI Key |
UTINEQJTEXCBGS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
Other CAS RN |
14166-03-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



